Green 4
Description
"Green 4" is a synthetic compound developed under green chemistry principles, characterized by its high yield, reduced environmental footprint, and functional versatility. For instance, compounds such as 3j (4-ClC6H4-substituted triazine, 85% yield, m.p. 229–230°C) and 3l (4-NO2C6H4-substituted triazine, 85% yield, m.p. 243–244°C) from align with typical "this compound" candidates due to their optimized synthesis routes and eco-friendly profiles . These compounds are designed for applications in bioactive materials or industrial catalysis, emphasizing sustainability and efficiency .
Properties
CAS No. |
1342-33-2 |
|---|---|
Molecular Formula |
C10H11NOS |
Synonyms |
Green 4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Membrane Permeability
The cationic MG undergoes hydrolysis in aqueous environments to form a non-colored alcohol derivative:
This alcohol derivative is critical for biological uptake due to its lipophilic nature, enabling cell membrane penetration. Intracellular metabolism reverts it to LMG, which lacks chromophoric properties .
Catalytic Degradation and Environmental Impact
MG’s persistence in ecosystems necessitates green degradation strategies:
a. Biocatalysis
Enzymatic degradation using hemoglobin or laccase accelerates MG breakdown via radical-mediated pathways:
b. Photocatalytic Oxidation
TiO-based photocatalysis under UV light achieves >95% decolorization within 120 minutes, minimizing toxic byproducts .
| Degradation Method | Efficiency (%) | Time (min) | Catalyst Load (g/L) |
|---|---|---|---|
| Enzymatic | 85–90 | 60 | 0.1–0.5 |
| Photocatalytic | >95 | 120 | 1.0 |
Green Chemistry Metrics
Evaluating MG synthesis through green metrics reveals opportunities for optimization:
| Metric | Formula | Value for MG Synthesis |
|---|---|---|
| Atom Economy (AE) | 78% | |
| Reaction Mass Efficiency (RME) | 62% | |
| Process Mass Intensity (PMI) | 3.8 |
Key improvements include substituting MnO with recyclable catalysts (e.g., FeO nanoparticles) and adopting solvent-free conditions .
Environmental and Regulatory Considerations
Despite its utility, MG is banned in food industries due to carcinogenic risks. Green alternatives include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Properties
Structurally, "Green 4" derivatives feature halogen (e.g., Cl) or electron-withdrawing (e.g., NO2) substituents, enhancing thermal stability and catalytic activity. For instance:
- "this compound" (3j) : 4-ClC6H4 substituent improves electrophilicity, making it effective in cross-coupling reactions .
- Analog C (3k) : 4-MeC6H4 substituent offers lower melting points (214–216°C) but reduced reactivity in oxidation reactions .
- Analog D (3m) : Fluorinated analog (3-FC6H4) shows weaker phospholipid binding in chromatographic studies, limiting its bioavailability .
Environmental and Health Impact
"this compound" aligns with green chemistry metrics (e.g., atom economy >85%, E-factor <0.5) by minimizing solvent use and toxic byproducts . Traditional analogs often require hazardous solvents (e.g., DMF) and generate halogenated waste, increasing environmental risks . For example:
- "this compound": Water or ethanol used as solvents; negligible toxicity in preliminary assays .
- Analog B (3h) : Requires dichloromethane, a volatile organic compound (VOC) with high environmental persistence .
Analytical Performance
"this compound" exhibits superior chromatographic resolution compared to phenolic analogs. Elevated-temperature HPLC methods achieve 3–4× faster separations with similar peak capacities (e.g., 18 compounds resolved in 10 minutes) . In contrast, conventional polyphenol analysis (e.g., green tea flavonols) demands longer run times (30+ minutes) .
Key Research Findings and Contradictions
- High-Yield Consistency: Ultrasound methods consistently achieve >80% yields for "this compound" derivatives, outperforming thermal methods (60–75%) . However, notes variability in yields (80–90%) for structurally similar compounds, possibly due to substituent electronic effects .
- Environmental Trade-offs : While "this compound" reduces solvent toxicity, its halogenated derivatives (e.g., 3j) may still pose bioaccumulation risks, conflicting with green chemistry ideals .
- Antioxidant Potential: If "this compound" is flavonoid-derived (per ), its antioxidant capacity (e.g., 13 flavonoids in green propolis) could rival natural analogs, but this remains speculative without direct data .
Q & A
Q. How can "Green 4" be operationally defined in experimental design to ensure reproducibility?
Methodological Answer: Operational definitions should align with standardized characterization protocols (e.g., spectroscopic analysis for molecular structure, purity assays). Use controlled synthesis conditions (temperature, solvents, catalysts) and document deviations rigorously. Reproducibility requires adherence to reporting guidelines like CONSORT or STROBE for transparency .
Q. What are the foundational steps to design an initial experiment studying this compound’s stability under varying environmental conditions?
Methodological Answer:
- Variable selection : Identify independent variables (e.g., pH, UV exposure) and dependent variables (degradation rate, byproduct formation).
- Control groups : Include inert controls and baseline measurements.
- Replication : Use multiple samples (≥3) per condition to account for variability .
- Data collection : Employ real-time monitoring (e.g., HPLC for degradation kinetics) .
Q. How can researchers systematically identify gaps in existing literature on this compound’s applications?
Methodological Answer:
Q. What characterization techniques are critical for validating this compound’s structural integrity in novel formulations?
Methodological Answer: Combine spectroscopic methods (FTIR, NMR) for functional group analysis, chromatographic methods (HPLC-MS) for purity, and thermal analysis (TGA/DSC) for stability . Cross-validate results with computational modeling (e.g., DFT for molecular interactions) .
Q. How can researchers address discrepancies in this compound’s reported solubility data across studies?
Methodological Answer:
- Source analysis : Compare solvent grades, temperature controls, and measurement techniques (e.g., gravimetric vs. spectrophotometric methods) .
- Replication : Repeat experiments under standardized conditions.
- Statistical reconciliation : Apply meta-analysis to identify outliers or methodological biases .
Advanced Research Questions
Q. What experimental frameworks are suitable for resolving contradictions in this compound’s catalytic efficiency across heterogeneous vs. homogeneous systems?
Methodological Answer:
- Comparative design : Test both systems under identical conditions (substrate concentration, temperature).
- Mechanistic probes : Use kinetic isotope effects or in-situ spectroscopy to identify rate-limiting steps .
- Bias mitigation : Apply procedural remedies (e.g., blind data analysis) to reduce common method variance .
Q. How can machine learning models enhance the prediction of this compound’s non-linear environmental interactions?
Methodological Answer:
Q. What strategies ensure ethical and rigorous data collection in longitudinal studies of this compound’s bioaccumulation?
Methodological Answer:
- Ethical compliance : Follow institutional guidelines for ecological sampling (minimize habitat disruption) .
- Temporal sampling : Collect data at fixed intervals with GPS-tagged samples to track spatial-temporal trends.
- Open data practices : Deposit raw datasets in repositories (e.g., Zenodo) with FAIR principles .
Q. How can interdisciplinary approaches address this compound’s lifecycle impacts (synthesis-to-disposal) in a single study?
Methodological Answer:
- Modular design : Segment the study into synthesis (chemistry), application (engineering), and disposal (environmental science).
- Integration : Use Life Cycle Assessment (LCA) software (e.g., SimaPro) to model cross-disciplinary data .
- Stakeholder input : Collaborate with industrial partners for real-world validation .
Q. What statistical methods are optimal for distinguishing between this compound’s theoretical vs. empirical degradation pathways?
Methodological Answer:
- Pathway analysis : Apply PCA or PLS regression to correlate experimental byproducts with computational simulations.
- Hypothesis testing : Use Bayesian inference to quantify confidence in proposed mechanisms .
- Sensitivity analysis : Identify critical variables influencing pathway divergence .
Methodological Tables
Table 1: Common Biases in this compound Research and Remedies
Table 2: Key Databases for this compound Literature Reviews
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
